2-Chlorobenzylzinc chloride
CAS No.: 312624-11-6
Cat. No.: VC3730152
Molecular Formula: C7H6Cl2Zn
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312624-11-6 |
|---|---|
| Molecular Formula | C7H6Cl2Zn |
| Molecular Weight | 226.4 g/mol |
| IUPAC Name | 1-chloro-2-methanidylbenzene;chlorozinc(1+) |
| Standard InChI | InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | GUHAQRYHECFSSL-UHFFFAOYSA-M |
| SMILES | [CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |
| Canonical SMILES | [CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |
Introduction
Chemical Structure and Basic Properties
2-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula C₇H₆Cl₂Zn. The structure features a zinc atom coordinated with a 2-chlorobenzyl group and a chloride ion. The chlorine substitution at the ortho position of the benzyl group creates distinctive electronic effects that influence the compound's reactivity profile. This organometallic reagent appears as a yellow to brown liquid and demonstrates significant reactivity with moisture and air, classifying it as an air-sensitive compound. The presence of the zinc-carbon bond is responsible for its nucleophilic character, which is fundamental to its utility in organic synthesis reactions.
The compound's air sensitivity necessitates handling under inert atmosphere conditions, typically using standard Schlenk techniques or glove box environments. When exposed to air or moisture, 2-chlorobenzylzinc chloride undergoes decomposition, leading to the formation of zinc oxide and 2-chlorotoluene derivatives. This decomposition pathway is common among organozinc compounds due to the relatively weak carbon-zinc bond that is susceptible to hydrolysis.
Synthesis Methods
Direct Insertion Method
The synthesis of 2-chlorobenzylzinc chloride typically follows a direct insertion approach using zinc metal and the corresponding benzyl halide. The general procedure involves the reaction of 2-chlorobenzyl chloride with activated zinc metal in an appropriate solvent system, most commonly tetrahydrofuran (THF). This reaction proceeds through an oxidative addition mechanism where zinc inserts into the carbon-halogen bond of the benzyl chloride.
A typical synthetic protocol can be represented by the following reaction:
2-Chlorobenzyl chloride + Zn → 2-Chlorobenzylzinc chloride
The effectiveness of this reaction depends significantly on the activation of zinc metal. Various activation methods have been employed, including treatment with trace amounts of iodine, 1,2-dibromoethane, or trimethylsilyl chloride. These activators help to remove the oxide layer on the zinc surface, allowing for more efficient insertion into the carbon-halogen bond.
Transmetalation Approach
An alternative synthesis route involves transmetalation from other organometallic species. This approach typically employs lithium or magnesium intermediates that undergo metal exchange with zinc chloride. For example, 2-chlorobenzyllithium, generated from 2-chlorobenzyl chloride and lithium metal, can be treated with zinc chloride to yield 2-chlorobenzylzinc chloride .
This method offers advantages in terms of milder reaction conditions but requires more careful handling due to the high reactivity of the lithium or magnesium intermediates.
Reaction Mechanisms and Characteristics
Stereochemical Considerations
In reactions involving prochiral or chiral electrophiles, 2-chlorobenzylzinc chloride can participate in stereoselective transformations. The stereochemical outcome of such reactions can be influenced by:
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The nature of any additional ligands on zinc
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The presence of chiral auxiliaries or catalysts
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Reaction temperature and solvent effects
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The steric influence of the ortho-chloro substituent
These factors make 2-chlorobenzylzinc chloride a versatile reagent in asymmetric synthesis, particularly when used in conjunction with chiral catalysts.
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
One of the most significant applications of 2-chlorobenzylzinc chloride is in carbon-carbon bond formation reactions. The compound serves as an excellent nucleophile in various coupling reactions, including:
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Addition to carbonyl compounds such as aldehydes and ketones
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Conjugate additions to α,β-unsaturated carbonyl compounds
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Palladium-catalyzed cross-coupling reactions, including Negishi coupling
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Copper-catalyzed coupling with acid chlorides and related electrophiles
These transformations enable the incorporation of the 2-chlorobenzyl moiety into complex molecular structures with high efficiency and selectivity.
Pharmaceutical Synthesis
2-Chlorobenzylzinc chloride has demonstrated utility in the synthesis of pharmaceutical compounds. A notable example is its application in multicomponent reactions for the synthesis of benzylamine cores found in important therapeutic agents. Research has shown that organozinc reagents similar to 2-chlorobenzylzinc chloride, such as 2-chlorophenyl zinc bromide, have been successfully employed in the synthesis of clopidogrel and ticlopidine, which are important antiplatelet medications .
The reaction involves the formation of the organozinc reagent and its subsequent interaction with an alkyl glyoxylate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This multicomponent approach represents an efficient synthetic strategy for accessing complex pharmaceutical structures.
Functional Group Tolerance
A significant advantage of 2-chlorobenzylzinc chloride over more reactive organometallic reagents (like Grignard or organolithium compounds) is its compatibility with various functional groups. This tolerance allows for selective transformations in the presence of sensitive functionalities such as esters, nitriles, and certain halides, expanding its synthetic utility in complex molecule synthesis.
Comparative Analysis with Related Compounds
Structural Analogs and Reactivity Patterns
2-Chlorobenzylzinc chloride belongs to a family of organozinc compounds with varying structural features. The following table provides a comparative analysis of 2-chlorobenzylzinc chloride with structurally related compounds:
This comparison highlights how subtle structural variations can significantly influence reactivity patterns and applications. The ortho-chloro substitution in 2-chlorobenzylzinc chloride creates a distinctive electronic environment that affects its behavior in various transformations.
Synthetic Utility Comparison
The synthetic utility of 2-chlorobenzylzinc chloride can be evaluated relative to other organometallic reagents:
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Compared to organolithium reagents: 2-Chlorobenzylzinc chloride offers enhanced functional group tolerance and stability at the expense of lower reactivity.
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Compared to Grignard reagents: It demonstrates similar advantages in terms of compatibility with sensitive functional groups, while offering improved stability and handling properties.
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Compared to other organozinc compounds: The presence of the ortho-chloro substituent introduces steric and electronic effects that can influence regioselectivity and stereoselectivity in certain reactions.
Current Research Directions
Recent research involving 2-chlorobenzylzinc chloride and related organozinc compounds has focused on several key areas:
Catalytic Asymmetric Transformations
Researchers have been exploring the use of 2-chlorobenzylzinc chloride in catalytic asymmetric transformations, particularly in combination with chiral ligands and transition metal catalysts. These studies aim to develop highly enantioselective methods for the construction of complex molecules with precise stereochemical control.
Flow Chemistry Applications
The development of flow chemistry protocols for the generation and use of 2-chlorobenzylzinc chloride represents another active area of research. Continuous flow systems offer advantages in terms of controlling exothermic reactions, minimizing exposure to air and moisture, and potentially improving the efficiency of subsequent transformations.
Multicomponent Reactions
Building on established precedents, researchers continue to investigate the utility of 2-chlorobenzylzinc chloride in multicomponent reactions for the construction of complex molecular architectures. The example of using related organozinc reagents in the synthesis of pharmaceutical compounds like clopidogrel demonstrates the potential of this approach .
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